molecular formula C10H17ClN4O2 B1419409 methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride CAS No. 1181515-63-8

methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride

Cat. No. B1419409
M. Wt: 260.72 g/mol
InChI Key: PONHAZHQQZNTRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride, also known as MACC hydrochloride, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.

Scientific Research Applications

Synthesis and Structural Analysis

  • Research has focused on the synthesis, structure, and properties of triazole derivatives, including N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate. These studies have explored the chemical reactions for synthesizing triazole derivatives and their structural characteristics using techniques such as HPLC, GC-MS, FTIR, and NMR spectroscopy (Dzygiel et al., 2004).

Catalytic Applications

  • Methyl 1H-1,2,3-triazole-4-carboxylate derivatives have been developed as ligands for gold(I) cations, demonstrating excellent catalytic efficiency in allene synthesis and alkyne hydration reactions. This showcases the potential of triazole carboxylates in catalyzing organic transformations (Hu et al., 2019).

Antimycobacterial Activity

  • Alkyl 1-heteroaryl-1H-1,2,3-triazole-4-carboxylates have been synthesized and tested for their antimycobacterial activity, demonstrating the potential of triazole derivatives in developing new antimicrobial agents (Japelj et al., 2005).

Sensor Applications

  • Triazole derivatives have been explored for their use as sensors, with studies showing the synthesis of compounds capable of recognizing metal ions in aqueous solutions. This highlights the application of triazole-based compounds in environmental monitoring and analytical chemistry (Joshi et al., 2016).

Material Science Applications

  • Research into the synthesis and properties of triazole derivatives has implications for material science, including the development of new functional materials with potential applications in medicinal chemistry, bio-conjugation, and materials chemistry due to their high biological activity, low toxicity, and high systemic nature (Yu et al., 2014).

properties

IUPAC Name

methyl 1-(2-aminocyclohexyl)triazole-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2.ClH/c1-16-10(15)8-6-14(13-12-8)9-5-3-2-4-7(9)11;/h6-7,9H,2-5,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONHAZHQQZNTRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=N1)C2CCCCC2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride
Reactant of Route 2
methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride
Reactant of Route 3
methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride
Reactant of Route 4
methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride
Reactant of Route 5
methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride
Reactant of Route 6
Reactant of Route 6
methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride

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